Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of formaldehyde with CH acids and enamines, followed by cyclization and alkylation reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium methoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated naphthyridine derivatives.
Scientific Research Applications
Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 2-oxopropanoate
- 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives
Uniqueness
Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate stands out due to its unique naphthyridine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-5-7-6-12-4-3-9(7)13-10(8)14/h5,12H,2-4,6H2,1H3,(H,13,14) |
InChI Key |
MWGDCJFCBGSBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCNC2)NC1=O |
Origin of Product |
United States |
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